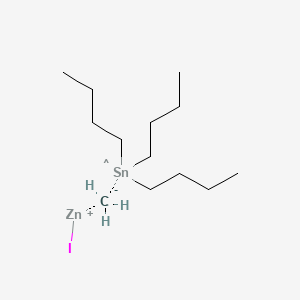

3-(Isobutylsulfonyl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)azetidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound appears to contain elements of trifluoromethyl groups and sulfonyl groups. Trifluoromethyl groups are valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons . Sulfonyl groups are commonly used in organic chemistry and can contribute to the solubility and stability of compounds .

Synthesis Analysis

Trifluoromethyl groups can be introduced into compounds through various methods. One such method involves the use of trifluoromethyl phenyl sulfone as a trifluoromethyl radical precursor . The synthesis of sulfonyl groups can also be achieved through various methods, often involving the reaction of a sulfonic acid with an appropriate alcohol .Chemical Reactions Analysis

Trifluoromethyl groups are known to undergo various chemical reactions, including reactions with arylthiolate anions to form electron donor–acceptor (EDA) complexes . Sulfonyl groups can also participate in a variety of reactions, often acting as leaving groups in substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by the presence of the trifluoromethyl and sulfonyl groups. For example, trifluoromethyl groups are known to increase the lipophilicity and metabolic stability of compounds .Applications De Recherche Scientifique

Synthesis of Novel Compounds

Sulfonyl azides, which share structural similarities with 3-(Isobutylsulfonyl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)azetidine, are valuable in synthesizing various compounds. They are used for diazo transfer in the synthesis of β-oxo esters and oxo sulfones, and have been employed in the α-azidation of amide enolates and ester enolates in amino acid derivatives production (Katritzky, Widyan, & Gyanda, 2008).

Azetidine Derivatives

The synthesis of 1,3‐disubstituted azetidine derivatives, which are structurally related to the chemical , involves condensation with sulfonylated carbamic acid methyl ester, followed by quenching with amines. This approach has led to the creation of various novel derivatives (Kharul et al., 2008).

Polymerization Studies

N-Sulfonylazetidine compounds, similar in structure to 3-(Isobutylsulfonyl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)azetidine, have been shown to polymerize anionically via ring-opening, forming polymers with incorporated sulfonyl groups in the backbone. This is significant in the development of polymers with unique properties like those of polyamides but with sulfonylamides replacing carboxamides (Reisman et al., 2020).

Carbonic Anhydrase Inhibition

Compounds structurally related to 3-(Isobutylsulfonyl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)azetidine have been used in the inhibition of carbonic anhydrase isozymes, relevant in tumor-associated applications. This includes benzene- and tetrafluorobenzenesulfonamide derivatives synthesized using a click chemistry approach (Pala et al., 2014).

EP1 Receptor Antagonists

Sulfonamide derivatives have been synthesized and evaluated as EP1 receptor antagonists, which are significant in medicinal chemistry for their biological activities. The optimization of these compounds involves reducing inhibitory activity against hepatic cytochrome P450 isozymes (Naganawa et al., 2006).

Mécanisme D'action

Safety and Hazards

Orientations Futures

The use of trifluoromethyl and sulfonyl groups in synthetic chemistry continues to be an active area of research, with potential applications in areas such as medicinal chemistry and materials science . Future research may focus on developing new methods for introducing these groups into compounds, as well as exploring their effects on the properties and activities of these compounds.

Propriétés

IUPAC Name |

3-(2-methylpropylsulfonyl)-1-[[4-(trifluoromethyl)phenyl]methylsulfonyl]azetidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20F3NO4S2/c1-11(2)9-24(20,21)14-7-19(8-14)25(22,23)10-12-3-5-13(6-4-12)15(16,17)18/h3-6,11,14H,7-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUYMVDXWGDKEIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)C1CN(C1)S(=O)(=O)CC2=CC=C(C=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20F3NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Isobutylsulfonyl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)azetidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-methoxyisoquinolin-1-yl)thio)acetamide](/img/structure/B2779255.png)

![2-[(4-Fluorophenyl)methoxy]pyridine](/img/structure/B2779259.png)

![2-[(4-Fluorophenyl)sulfanyl]-1-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]ethan-1-one](/img/structure/B2779260.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-bromobenzamide](/img/structure/B2779266.png)

![(2Z)-2-[(2-chlorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2779269.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-3-methoxy-2-methyl-2H-indazole-6-carboxamide](/img/structure/B2779272.png)

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(1-{[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]sulfonyl}piperidin-4-yl)-2-methylpiperazine](/img/structure/B2779273.png)

![1-[1-(4-acetylphenyl)-1H-1,2,3-triazol-4-yl]-2-(1H-1,2,4-triazol-1-yl)-1-propanone](/img/structure/B2779274.png)